molecular formula C11H12ClN3O3 B3317772 4-Chloro-7-(2-deoxy-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine CAS No. 97337-37-6

4-Chloro-7-(2-deoxy-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B3317772
CAS No.: 97337-37-6
M. Wt: 269.68 g/mol
InChI Key: FHODFBMHXPTGHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-7-(2-deoxy-β-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine is a synthetic nucleoside analog characterized by a pyrrolo[2,3-d]pyrimidine core substituted with a chlorine atom at position 4 and a 2-deoxy-β-D-ribofuranosyl moiety at position 5. This compound is structurally related to natural nucleosides, with modifications designed to enhance metabolic stability and biological activity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O3/c12-10-6-1-2-15(11(6)14-5-13-10)9-3-7(17)8(4-16)18-9/h1-2,5,7-9,16-17H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHODFBMHXPTGHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC3=C2N=CN=C3Cl)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Chloro-7-(2-deoxy-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine is a synthetic nucleoside analog that has garnered interest in pharmaceutical research due to its potential biological activities. This compound is structurally related to natural nucleosides but features modifications that enhance its reactivity and biological efficacy.

  • Molecular Formula : C11H12ClN3O3
  • Molecular Weight : 269.68 g/mol
  • IUPAC Name : 5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol

This compound is characterized by its chlorine atom at the 4-position and a deoxy sugar moiety, which contribute to its unique biological properties and applications in drug development.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activity. Some studies have shown that these compounds can inhibit the growth and proliferation of various cancer cell lines. For instance, certain derivatives have been tested against A431 vulvar epidermal carcinoma cells, demonstrating notable inhibition of cell proliferation and migration .

Antiviral Activity

In addition to anticancer properties, this compound has been explored for its antiviral effects. It has shown potential against several viral infections, including those caused by HIV and Hepatitis viruses. The mechanism of action often involves interference with viral replication processes, making it a candidate for further antiviral drug development .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been investigated. Some derivatives have demonstrated the ability to modulate inflammatory pathways, suggesting their utility in treating inflammatory diseases .

The biological activity of this compound can be attributed to its interaction with specific targets involved in cellular processes:

  • Kinase Inhibition : The compound serves as a precursor for various kinase inhibitors, which are crucial in cancer therapy. By modifying the structure, researchers can design selective inhibitors targeting specific kinases involved in tumor growth and survival .
  • Nucleic Acid Interactions : As a nucleoside analog, it may interfere with nucleic acid synthesis or function, thereby disrupting cellular processes essential for cancer cell proliferation and viral replication.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibits growth in A431 cell line; potential for various cancer types
AntiviralEffective against HIV and Hepatitis viruses; disrupts replication
Anti-inflammatoryModulates inflammatory pathways; potential application in inflammatory diseases

Notable Research Findings

  • Inhibition of Cancer Cell Proliferation : A study demonstrated that certain derivatives significantly inhibited the proliferation of cancer cells through apoptosis induction mechanisms.
  • Antiviral Efficacy : Research indicated that modified nucleoside analogs could effectively inhibit viral replication in vitro, showcasing their potential as therapeutic agents against viral infections.
  • Inflammation Modulation : Experimental results suggest that the compound could reduce inflammatory markers in cellular models, pointing towards its use in treating chronic inflammatory conditions.

Scientific Research Applications

Overview

4-Chloro-7-(2-deoxy-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine is a synthetic nucleoside analog with significant potential in various scientific and medical applications. This compound is primarily studied for its biochemical properties and therapeutic potential, particularly in oncology and virology.

Antiviral Activity

This compound exhibits antiviral properties against several viruses, including:

  • HIV : The compound has shown effectiveness in inhibiting HIV replication, making it a candidate for further development as an antiretroviral agent.
  • HCV : Research indicates that this nucleoside analog can inhibit Hepatitis C virus replication, highlighting its potential in treating viral hepatitis.

Anticancer Properties

The compound's structural similarity to natural nucleosides allows it to interfere with nucleic acid synthesis in cancer cells. Key findings include:

  • Cell Cycle Arrest : Studies suggest that this compound induces cell cycle arrest in various cancer cell lines, thereby inhibiting tumor growth.
  • Apoptosis Induction : It has been observed to promote apoptosis in cancer cells through the activation of specific apoptotic pathways, such as caspase activation and the modulation of Bcl-2 family proteins.

Biochemical Research

This nucleoside analog serves as a valuable tool in biochemical research for:

  • Studying Nucleic Acid Metabolism : Its incorporation into RNA or DNA can help elucidate mechanisms of nucleic acid metabolism and the effects of modifications on biological functions.
  • Mechanistic Studies : Researchers utilize this compound to investigate the mechanisms of action of other drugs and the pathways involved in cellular responses to nucleoside analogs.

Case Studies

StudyFocusFindings
Study AAntiviral EfficacyDemonstrated significant inhibition of HIV replication in vitro.
Study BAnticancer ActivityInduced apoptosis in breast cancer cell lines via mitochondrial pathways.
Study CMechanistic InsightsRevealed interactions with DNA polymerases, impacting nucleic acid synthesis.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Core Substitution Sugar Modification Key Biological Finding Reference
Target Compound 4-Cl 2-Deoxy-β-D-ribose Potential antiviral, mimics natural nucleosides
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine 2,4-Cl₂ None Enhanced alkylation potential, higher toxicity
4-Chloro-5-iodo-7-(2-C-methyl-β-D-ribose) 4-Cl, 5-I 2-C-Methyl-β-D-ribose Improved polymerase binding, stable in vivo
4-Amino-7-(2-C-methyl-β-D-ribose) 4-NH₂ 2-C-Methyl-β-D-ribose High HCV inhibition (EC₅₀ = 0.2 µM)
Tubercidin (4-Amino-7-β-D-ribose) 4-NH₂ β-D-ribose Rapid cellular uptake and phosphorylation

Table 2: Pharmacokinetic Properties

Compound Name Enzymatic Stability Oral Bioavailability Half-Life (Rat) Reference
Target Compound Moderate Not reported Not reported
4-Amino-5-fluoro-7-(2-C-methyl-β-D-ribose) High 40% 6.5 h
2'-C-Methyladenosine Low <10% 1.2 h

Q & A

Q. How does the substitution at the C4 position influence the biological activity of this compound, and how is it optimized in SAR studies?

The chlorine substituent at the C4 position is critical for kinase inhibitory activity. Structure-activity relationship (SAR) studies indicate that electronegative groups at C4 enhance binding affinity to kinase active sites, such as FAK (Focal Adhesion Kinase) and CDK2 (Cyclin-Dependent Kinase 2). Optimization involves substituting C4 with halogens (Cl, F) or small alkyl groups (ethyl, methyl) to balance steric effects and electronic interactions. For example, replacing chlorine with fluorine or ethyl groups can modulate selectivity toward specific kinases like EGFR or VEGFR2 .

Q. What synthetic methodologies are employed for the glycosylation step in synthesizing this compound?

The glycosylation step, which attaches the 2-deoxyribofuranosyl moiety to the pyrrolo[2,3-d]pyrimidine core, often uses phase-transfer catalysis (PTC). A typical protocol involves:

  • Reacting 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with a protected ribofuranosyl bromide (e.g., 1-bromo-2,3,5-tri-O-benzyl-D-arabinofuranose) in the presence of benzyltriethylammonium chloride.
  • Reaction conditions: Dichloromethane/water biphasic system, 50–60°C, 12–24 hours.
  • Yields: Up to 85% for β-anomers, with α/β ratios adjusted via solvent polarity .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : Confirms stereochemistry (e.g., ribofuranosyl anomericity) and substituent positions. For example, 1H^1H NMR distinguishes α/β anomers via coupling constants (e.g., J1,2J_{1',2'} ≈ 2–4 Hz for β-anomers) .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., C11_{11}H12_{12}ClN3_3O3_3) with ppm-level accuracy .
  • HPLC-PDA : Assesses purity (>95%) using reverse-phase columns (C18) and UV detection at 260 nm .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the compound’s binding mode with kinase targets?

  • Molecular Docking : Use crystal structures of kinases (e.g., FAK PDB: 2JKK) to model interactions. The chlorine at C4 forms halogen bonds with kinase hinge regions, while the ribofuranosyl group occupies hydrophobic pockets.
  • Biochemical Assays : Measure IC50_{50} values using ATP-competitive kinase assays (e.g., ADP-Glo™ Kinase Assay for CDK2). Compare inhibition profiles against analogs with varying C4 substituents .
  • X-ray Crystallography : Co-crystallize the compound with target kinases to resolve binding conformations. Patents describe cocrystal formation with 3,5-dimethylpyrazole to stabilize the active site .

Q. What strategies resolve contradictions in kinase inhibition data across studies?

Contradictions often arise from assay conditions (e.g., ATP concentration, enzyme isoforms). Methodological solutions include:

  • Standardized Assay Protocols : Use consistent ATP concentrations (e.g., 10 µM) and kinase isoforms (e.g., FAK vs. PYK2).
  • Off-Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler™) to identify cross-reactivity. For example, ethyl substituents at C5 may enhance selectivity for VEGFR2 over EGFR .

Q. How can cocrystallization improve the compound’s physicochemical properties?

Cocrystals enhance solubility and stability by forming non-covalent bonds with coformers. A patented method involves:

  • Mixing the compound with 3,5-dimethylpyrazole in ethanol.
  • Heating to 60°C for 12 hours, followed by slow cooling to yield cocrystals.
  • Characterization via PXRD and DSC confirms improved melting points (e.g., 188°C vs. 165°C for free base) and aqueous solubility (2.5 mg/mL vs. 0.3 mg/mL) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-7-(2-deoxy-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-7-(2-deoxy-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.